2-(3-Methoxypropoxy)pyrimidin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

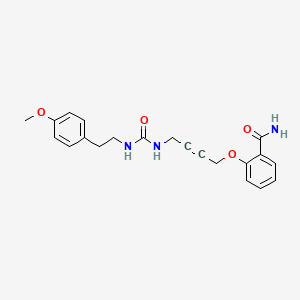

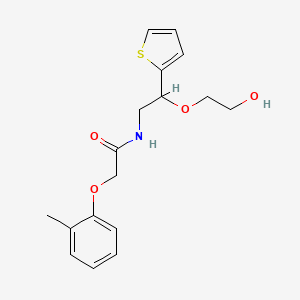

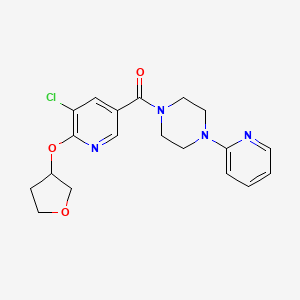

“2-(3-Methoxypropoxy)pyrimidin-5-amine” is a chemical compound with the molecular formula C8H13N3O2 . It is a pyrimidinamine derivative, which is a class of compounds that have shown significant potential in various fields, including medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring with an amine group at the 5-position and a 3-methoxypropoxy group at the 2-position .Chemical Reactions Analysis

Pyrimidinamine derivatives, including “this compound”, can participate in various chemical reactions. For instance, they can undergo an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .科学的研究の応用

Structural and Conformational Studies

The compound and its derivatives have been used in structural and conformational studies. For instance, compounds with a bicyclic 4H-pyrimido[1,6-a]pyrimidine system, similar in structure to 2-(3-Methoxypropoxy)pyrimidin-5-amine, have been studied for their bond-length distribution and intramolecular interactions (Huang et al., 2009). Additionally, the conformational shape of related cyclopenta[d]pyrimidine compounds has been linked to their potency as microtubule targeting agents and their antitumor activity, indicating the importance of 3-D conformation on biological activities (Xiang et al., 2020).

Corrosion Inhibition

Pyrimidine derivatives, akin to this compound, have been studied for their potential as corrosion inhibitors. A study on new pyrimidine derivatives including 7-methoxypyrido [2,3-d]pyrimidin-4-amine (MPPA) demonstrated their efficacy as organic inhibitors against the corrosion of mild steel in acidic medium, indicating the broad utility of pyrimidine derivatives in industrial applications (Yadav et al., 2015).

Antifungal and Antibacterial Activities

Derivatives of pyrimidin-amine, including those structurally similar to this compound, have been explored for their antifungal effects. For example, certain 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound showed promising antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Drug Synthesis and Biological Activity

The synthesis of novel compounds with a pyrimidine base, akin to this compound, has been a subject of research due to their diverse biological and pharmacological activities. Studies have synthesized and characterized novel compounds, focusing on their potential biological activities and structural properties, highlighting the versatile nature of pyrimidine derivatives in drug development and other biological applications (Jadhav et al., 2022).

生化学分析

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . They exert their effects through different action mechanisms, such as inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can inhibit protein kinases, which play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

Pyrimidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Pyrimidine derivatives have been shown to have various effects over time in laboratory settings, including changes in their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Pyrimidine derivatives have been shown to have various effects at different dosages in animal models .

Metabolic Pathways

Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Pyrimidine derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Pyrimidine derivatives have been shown to localize in various subcellular compartments .

特性

IUPAC Name |

2-(3-methoxypropoxy)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-12-3-2-4-13-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJGHMXEJCXDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=NC=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2636060.png)

![7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2636064.png)

![(Z)-N-(1-(6-chloro-4-oxo-4H-chromen-3-yl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-2-methylbenzamide](/img/no-structure.png)

![3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2636066.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B2636068.png)